molecular formula C12H17NS B1428874 3-[(Cyclopentylmethyl)sulfanyl]aniline CAS No. 1339633-50-9

3-[(Cyclopentylmethyl)sulfanyl]aniline

Cat. No.: B1428874
CAS No.: 1339633-50-9
M. Wt: 207.34 g/mol
InChI Key: UAUYASGJFKWCOD-UHFFFAOYSA-N
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Description

3-[(Cyclopentylmethyl)sulfanyl]aniline is an organic compound with the molecular formula C₁₂H₁₇NS and a molecular weight of 207.34 g/mol . It is characterized by the presence of a cyclopentylmethyl group attached to a sulfanyl group, which is further connected to an aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopentylmethyl)sulfanyl]aniline typically involves the reaction of cyclopentylmethyl chloride with thiourea to form cyclopentylmethylthiourea. This intermediate is then subjected to hydrolysis to yield cyclopentylmethylthiol. The final step involves the nucleophilic substitution reaction of cyclopentylmethylthiol with 3-chloroaniline under basic conditions to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopentylmethyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

3-[(Cyclopentylmethyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentylmethyl)sulfanyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions, affecting molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Cyclohexylmethyl)sulfanyl]aniline
  • 3-[(Cyclopropylmethyl)sulfanyl]aniline
  • 3-[(Cyclobutylmethyl)sulfanyl]aniline

Comparison

Compared to its analogs, 3-[(Cyclopentylmethyl)sulfanyl]aniline is unique due to the specific size and flexibility of the cyclopentylmethyl group. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets. The cyclopentyl ring provides a balance between steric hindrance and conformational flexibility, which can be advantageous in certain chemical and biological applications.

Properties

IUPAC Name

3-(cyclopentylmethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c13-11-6-3-7-12(8-11)14-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUYASGJFKWCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CSC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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